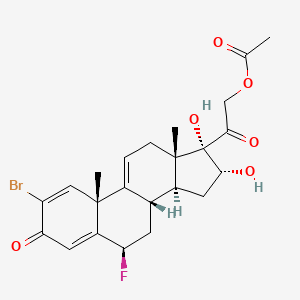
2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is a useful research compound. Its molecular formula is C23H26BrFO6 and its molecular weight is 497.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate (CAS No. 60864-73-5) is a synthetic glucocorticoid with significant biological activity. This compound is structurally related to other glucocorticoids and exhibits potent anti-inflammatory and immunosuppressive properties. Its molecular formula is C23H26BrFO6, with a molecular weight of approximately 497.35 g/mol .
The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors (GRs). Upon binding to GRs in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression involved in inflammatory and immune responses. This modulation leads to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .
Biological Activities
1. Anti-inflammatory Effects
- The compound has been shown to significantly reduce inflammation in various animal models of inflammatory diseases. It inhibits the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators.
- Case Study : In a study involving rats with induced paw edema, administration of this compound resulted in a marked decrease in swelling compared to control groups.
2. Immunosuppressive Properties
- It exhibits immunosuppressive effects by downregulating T-cell activation and proliferation. This property is beneficial in treating autoimmune diseases.
- Research Finding : In vitro studies demonstrated that the compound reduced the proliferation of activated lymphocytes by up to 70% .
3. Glucocorticoid Activity
- As a glucocorticoid, it mimics cortisol's effects in regulating metabolism and immune response. Its potency can be compared to well-known glucocorticoids such as dexamethasone and betamethasone.
- Comparison Table :
| Compound Name | Structure Features | Potency Level | Common Uses |
|---|---|---|---|
| This compound | Bromine at position 2; Fluorine at position 6 | Moderate | Inflammatory diseases |
| Dexamethasone | Methyl group at position 16; No hydroxyl at position 21 | High | Autoimmune disorders |
| Betamethasone | Fluorine substitution at position 6; Hydroxyl at position 21 | Very High | Dermatological conditions |
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
- Halogenation : Bromination at the 2-position.
- Fluorination : Fluorination at the 6β-position.
- Hydroxylation : Introduction of hydroxyl groups at positions 16, 17, and 21.
- Acetylation : Addition of an acetate group at position 21.
These synthetic routes are critical for obtaining high yields and purity necessary for biological testing .
Applications in Medicine
Due to its biological activity, this compound has potential applications in:
- Treating Asthma : Its anti-inflammatory properties can alleviate symptoms associated with asthma attacks.
- Autoimmune Disorders : The immunosuppressive effects make it suitable for managing conditions like rheumatoid arthritis and lupus.
- Dermatological Treatments : Effective in treating inflammatory skin conditions due to its potent glucocorticoid activity.
Properties
CAS No. |
60864-73-5 |
|---|---|
Molecular Formula |
C23H26BrFO6 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[2-[(6R,8S,10R,13S,14S,16R,17S)-2-bromo-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26BrFO6/c1-11(26)31-10-20(29)23(30)19(28)8-14-12-6-17(25)15-7-18(27)16(24)9-21(15,2)13(12)4-5-22(14,23)3/h4,7,9,12,14,17,19,28,30H,5-6,8,10H2,1-3H3/t12-,14+,17-,19-,21-,22+,23+/m1/s1 |
InChI Key |
XPLXQTZSCTVTKW-GTFPCPOTSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)C)O)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CC(C4=CC(=O)C(=CC34C)Br)F)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















